REACTION_CXSMILES
|
[Na].[Cl:2][C:3]1[N:4]=[N:5][C:6](Cl)=[CH:7][CH:8]=1.[CH3:10][OH:11]>>[Cl:2][C:3]1[N:4]=[N:5][C:6]([O:11][CH3:10])=[CH:7][CH:8]=1 |^1:0|
|
Name
|
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a clear solution is formed
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
EtOAc and water are added
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |